molecular formula C7H17N B1294838 N-Methylhexylamine CAS No. 35161-70-7

N-Methylhexylamine

Cat. No. B1294838
CAS RN: 35161-70-7
M. Wt: 115.22 g/mol
InChI Key: XJINZNWPEQMMBV-UHFFFAOYSA-N
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Description

N-Methylhexylamine, also known as N-Hexylmethylamine, is an acyclic secondary amine . It has a linear formula of CH3NH(CH2)5CH3 and a molecular weight of 115.22 .


Synthesis Analysis

N-Methylhexylamine can be synthesized through a Ruthenium-catalyzed reaction with styrene . Additionally, a transition metal-catalyzed intermolecular hydroamination of N-Methylhexylamine with 2-vinylnaphthalene has been reported .


Molecular Structure Analysis

The molecular structure of N-Methylhexylamine is represented by the formula C7H17N . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

N-Methylhexylamine is a flammable liquid . It has a molecular weight of 115.22 . More detailed physical and chemical properties might be found in specific databases or scientific literature.

Scientific Research Applications

Catalytic Reactions

N-Methylhexylamine has been studied for its role in catalytic reactions. Sivasankar and Prins (2006) investigated its reactions over Pd/γ-Al2O3 at high temperatures and pressures. They found that N-Methylhexylamine can undergo disproportionation to form mixed trialkylamines, as well as hydrogenolysis to produce alkylamines and alkanes. This indicates its potential utility in catalysis and chemical synthesis processes (Sivasankar & Prins, 2006).

Reductive Amination Synthesis

Senthamarai et al. (2018) reported the use of N-Methyl- and N-alkylamines, including N-Methylhexylamine, in the synthesis of fine and bulk chemicals through reductive amination. They utilized cobalt oxide nanoparticles as catalysts, highlighting the importance of these amines in industrial and academic research (Senthamarai et al., 2018).

Structure and Conformation Studies

Research by Riddell et al. (1979) on methylated hydroxylamines, which includes compounds like N-Methylhexylamine, focused on their structure and conformation. They used electron diffraction studies to understand the molecular conformations, providing insights into the physical chemistry of these molecules (Riddell et al., 1979).

Safety And Hazards

N-Methylhexylamine is classified as a flammable liquid (Category 3), and it’s harmful if swallowed (Acute toxicity, Category 3). It causes severe skin burns and eye damage (Skin corrosion, Category 1B) . Proper safety measures should be taken while handling this chemical, including wearing protective clothing and avoiding ingestion or skin contact .

properties

IUPAC Name

N-methylhexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N/c1-3-4-5-6-7-8-2/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJINZNWPEQMMBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80188658
Record name Hexylamine, N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80188658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methylhexylamine

CAS RN

35161-70-7
Record name Methylhexylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35161-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methylhexylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035161707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexylamine, N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80188658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methylhexylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.631
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-METHYLHEXYLAMINE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
97
Citations
S Wawzonek, TP Culbertson - Journal of the American Chemical …, 1960 - ACS Publications
R Vila, R= CH3 b, R= C6H13 prepared from ethyl iodide and piperidine, 7 when added to the pyrrolidine V gave a distinctly differ-ent peak on the gas chromatogram. These …
Number of citations: 23 pubs.acs.org
S Hara, J Aoki, K Yoshikuni, Y Tatsuguchi… - Analyst, 1997 - pubs.rsc.org
… In order to investigate their reactivity with amines, npropylamine, n-heptylamine and N-methylhexylamine were used as model primary and secondary amines; the reagents reacted with …
Number of citations: 13 pubs.rsc.org
N Sivasankar, R Prins - Journal of Catalysis, 2006 - Elsevier
… dialkylamines dipentylamine and N-methylhexylamine and the … N-methylhexylamine reacted by disproportionation to the … be transferred between two N-methylhexylamine molecules. In …
Number of citations: 15 www.sciencedirect.com
MV Rekharsky, MP Mayhew, RN Goldberg… - The Journal of …, 1997 - ACS Publications
… and amines in the α-cyclodextrin cavity is very similar, but that the 1-methyl groups in 1-methylhexylamine and in 1-methylheptylamine and the N-methyl group in N-methylhexylamine …
Number of citations: 207 pubs.acs.org
F Şen, G Gökağaç, S Şen - Journal of nanoparticle research, 2013 - Springer
… In this study, platinum nanoparticles have been prepared using PtCl 4 as a starting material and 1-hexylamine, N-methylhexylamine, N,N-dimethylhexylamine, 1-heptylamine, N-…
Number of citations: 52 link.springer.com
W Delouis, M Sanchez, B Shpeizer, A Clearfield… - Inorganic Chemistry …, 2006 - Elsevier
… In the present study, the relationship between the following amines: N-hexylamine, N-methylhexylamine and N-propylbutylamine and the maxima in pore size distribution and surface …
Number of citations: 5 www.sciencedirect.com
M Yamaguchi, S Hara, J Aoki, K Yoshikuni… - Analytical …, 1998 - jstage.jst.go.jp
… The separation of the fluorescent derivatives of BHBT-NCS with propylamine, heptylamine and Nmethylhexylamine was studied on a reversed-phase column (TSKgel ODS-120T) with …
Number of citations: 4 www.jstage.jst.go.jp
R Prins, Y Zhao, N Sivasankar, P Kukula - Journal of Catalysis, 2005 - Elsevier
… Consequently, N-methylhexylamine, not dihexylamine, should form if an enamine mechanism is in operation. But our results demonstrate that both N-methylhexylamine and …
Number of citations: 33 www.sciencedirect.com
T Baba, M Fujiwara, A Oosaku, A Kobayashi… - Applied Catalysis A …, 2002 - Elsevier
… The other products identified by GC–MAS were N-methylhexylamine and N,N′-dimethylhexylamine, whose yields were 10 and 3%, respectively. The selectivity for 6 on the basis of …
Number of citations: 103 www.sciencedirect.com
R Gill, SP Alexander, AC Moffat - Journal of Chromatography A, 1982 - Elsevier
… can be selected which represent the substitution of an amine additive with hydrosyl groups, eg N-methylglucamine represents a pentahydroxy derivative of N-methylhexylamine and …
Number of citations: 88 www.sciencedirect.com

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